molecular formula C26H33NO12S B135525 Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester CAS No. 155155-64-9

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester

Cat. No. B135525
M. Wt: 583.6 g/mol
InChI Key: NPLKOUSSDBQHEN-MVWXVPEESA-N
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Description

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester is a biomedical compound with significant potential. It exhibits remarkable anti-inflammatory and antiviral properties . This compound belongs to the family of sialic acids and is known to engage glycoprotein receptors implicated in specific pathologies , thus facilitating the research of prospective remedies .


Molecular Structure Analysis

The molecular formula of this compound is C26H33NO12S . The molecular weight is 583.6 g/mol . The IUPAC name is methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate .

Scientific Research Applications

Synthesis and Evaluation as Neuraminidase Substrates

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester has been instrumental in synthesizing unique nonreducing disaccharides, specifically galactopyranosyl-(1→2)-N-acetylneuraminic acids and glucopyranosyl-(1→2)-N-acetylneuraminic acids. These compounds, which link N-acetylneuraminic acid to the anomeric position of another sugar, have been evaluated for their ability to act as substrates for neuraminidase, revealing a correlation between the hydrolysis rates and structures of the compounds (Komba & Machida, 2014).

Reactivity in Glycosidation Processes

This compound has shown efficacy in glycosidation processes. A peracetylated phenyl 2-thioglycoside of a 5-azido analogue neuraminic acid methyl ester was prepared and successfully reacted with alcohols in acetonitrile to produce alpha-sialylated products in good yields (Matsuoka et al., 2001).

Role in Synthesis of Sialic Acid Derivatives

The compound has played a role in the synthesis of various sialic acid derivatives. One study investigated the efficient synthesis of 4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-dehydro-N-acetyl neuraminic acid methyl ester, resulting in the synthesis of not only the target compound but also several unexpected decarboxylated sialic acid dimers, highlighting the complex nature of the chemical reactions involved (Horn et al., 2008).

Model Studies in Periodate Oxidation

In the field of periodate oxidation studies, the derivatives of phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester served as model substances. Their reaction with N-acetylimidazole led to the synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives, which were then used to study the rate of periodate oxidation of unsubstituted and of 9-O-acetylated-N-acetyl-neuraminic acids. This study provided insights into the impact of the 9-O-acetyl group on the oxidation process (Haverkamp et al., 1975).

Future Directions

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester presents itself as an exemplary solution for an array of ailments . Its ability to selectively engage receptors offers promising therapeutic prowess against viral and bacterial infections . This makes it a valuable compound in the realm of biomedical research .

properties

IUPAC Name

methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLKOUSSDBQHEN-MVWXVPEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471287
Record name Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester

CAS RN

155155-64-9
Record name Methyl phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-galacto-non-2-ulopyranosidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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